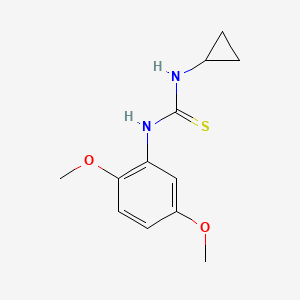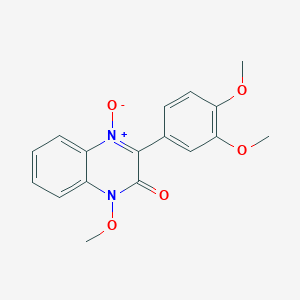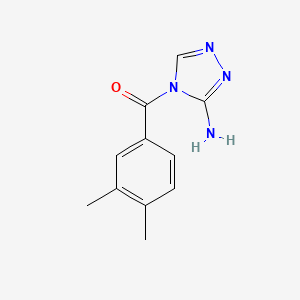
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act as an antagonist of the NMDA receptor, which plays a key role in the regulation of neuronal activity in the brain. By blocking the activity of this receptor, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea may be able to modulate the activity of certain ion channels and reduce the severity of seizures and chronic pain.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to reduce the perception of pain in animal models of chronic pain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea as a research tool is its ability to modulate the activity of ion channels in the brain without causing significant toxicity or side effects. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea. One area of interest is its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea and its potential use in the treatment of epilepsy and chronic pain. Finally, there is potential for the development of more potent derivatives of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea that may be more effective in certain experiments.
Synthesis Methods
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclopropyl isocyanate, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of potential scientific research applications. It has been studied for its potential use in the treatment of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
1-cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-9-5-6-11(16-2)10(7-9)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUSLVGITWHLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)

![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)



